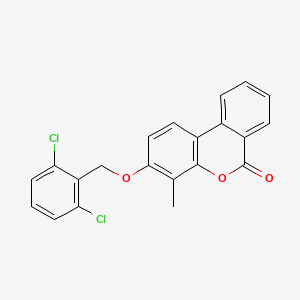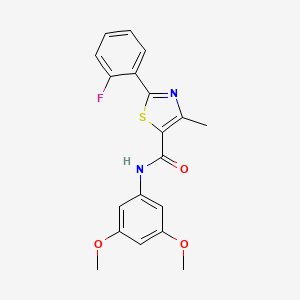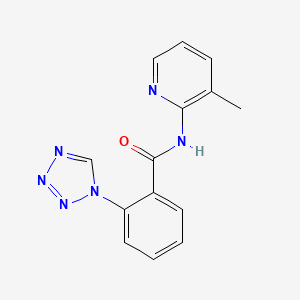![molecular formula C24H27NO3 B11157687 9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B11157687.png)
9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is a complex organic molecule featuring a spirocyclic structure This compound is notable for its unique arrangement of chromeno and oxazine rings, which are fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Chromeno Ring: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The chromeno intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative in the presence of a base to form the spirocyclic structure.
Oxazine Ring Formation: The final step involves the formation of the oxazine ring through a cyclization reaction with an appropriate amine and formaldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic rings.
Scientific Research Applications
9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.
Comparison with Similar Compounds
9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one: can be compared with other spirocyclic compounds, such as:
Spiro[chroman-2,1’-cyclohexane]: Similar in structure but lacks the oxazine ring.
Spiro[indoline-3,4’-piperidine]: Contains a spirocyclic structure with different ring systems.
Spiro[isoquinoline-4,1’-cyclohexane]: Another spirocyclic compound with distinct ring systems.
The uniqueness of 9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one lies in its combination of chromeno and oxazine rings, which imparts specific chemical and biological properties not found in other spirocyclic compounds.
Properties
Molecular Formula |
C24H27NO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
9-[(4-methylphenyl)methyl]spiro[8,10-dihydro-3H-pyrano[2,3-f][1,3]benzoxazine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H27NO3/c1-17-5-7-18(8-6-17)14-25-15-20-22(27-16-25)10-9-19-21(26)13-24(28-23(19)20)11-3-2-4-12-24/h5-10H,2-4,11-16H2,1H3 |
InChI Key |
QYDKFUJTGSBTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC5(CCCCC5)CC4=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11157627.png)
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11157631.png)


![N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157644.png)
![1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B11157654.png)
![4-butyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157662.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11157665.png)
![6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157670.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11157680.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157690.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B11157691.png)
